Andropanoside

Beschreibung

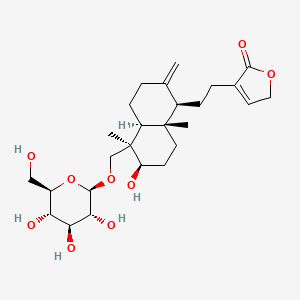

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h9,16-22,24,27-31H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEPUSVTMHGIPC-MVGASCEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82209-72-1 | |

| Record name | 14-Deoxyandrographoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NINANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z87B39FVT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Andropanoside from Andrographis paniculata: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andropanoside, a diterpenoid glycoside found in the medicinal plant Andrographis paniculata, is a compound of growing interest within the scientific community. Overshadowed by its more abundant and well-researched counterpart, andrographolide (B1667393), andropanoside nevertheless contributes to the diverse pharmacological profile of this plant. This technical guide provides a comprehensive overview of the discovery and isolation of andropanoside, including detailed experimental protocols. Furthermore, it delves into the potential biological activities of this class of compounds by examining the well-established signaling pathways modulated by the structurally related andrographolide, offering a predictive framework for andropanoside's mechanism of action. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental and signaling workflows are visualized using Graphviz diagrams.

Introduction

Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," is a staple in traditional medicine systems across Asia, revered for its wide array of therapeutic properties, including anti-inflammatory, antiviral, and antibacterial activities[1][2]. The plant's rich phytochemistry is dominated by diterpenoid lactones, with andrographolide being the most prominent[1]. However, a number of structurally related diterpenoids, including andropanoside, are also present and are thought to contribute to the plant's overall medicinal effects. Andropanoside is a glycosylated derivative of a diterpene, a structural modification that can significantly influence its solubility, bioavailability, and pharmacological activity. This guide focuses specifically on the discovery, isolation, and characterization of andropanoside, providing researchers with the necessary technical details to further investigate this promising natural product.

Discovery and Initial Characterization

The journey to identify the myriad of bioactive compounds in Andrographis paniculata has been a long and incremental process. Initial research predominantly focused on the most abundant constituent, andrographolide. However, with advancements in chromatographic and spectroscopic techniques, researchers have been able to isolate and characterize numerous minor diterpenoids. The discovery of andropanoside was a result of these systematic phytochemical investigations aimed at exploring the full spectrum of compounds within the plant. Its structural elucidation was achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are indispensable tools in the field of natural product chemistry.

Experimental Protocols: Isolation and Purification of Diterpenoids from Andrographis paniculata

The isolation of andropanoside is often performed as part of a broader effort to separate the various diterpenoid constituents from Andrographis paniculata. The following protocol is a composite methodology based on established procedures for the isolation of andrographolide and its analogs, including andropanoside.

Plant Material and Extraction

-

Plant Material : The aerial parts of Andrographis paniculata are collected, shade-dried, and coarsely powdered.

-

Extraction : The powdered plant material is subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol (B145695), using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction. A common approach involves macerating the plant powder in 95% ethanol for a period of 72 hours with occasional shaking. The process is repeated three times to ensure exhaustive extraction. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Separation

The crude extract, a complex mixture of compounds, is then subjected to a series of fractionation and chromatographic steps to isolate the diterpenoids.

-

Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Diterpenoids like andropanoside are typically enriched in the chloroform and ethyl acetate fractions.

-

Column Chromatography : The enriched fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing the compound of interest are pooled, concentrated, and further purified using preparative HPLC on a C18 column. A gradient of acetonitrile (B52724) and water is a commonly used mobile phase. This step is crucial for obtaining highly pure andropanoside.

The following diagram illustrates a general workflow for the isolation of diterpenoids from Andrographis paniculata.

Quantitative Data

While specific quantitative data for andropanoside is not as extensively reported as for andrographolide, the following tables provide a summary of typical yields for diterpenoid-rich extracts and representative spectroscopic data for diterpenoids from Andrographis paniculata.

Table 1: Extraction Yields of Diterpenoid-Rich Fractions

| Extraction Method | Solvent | Yield of Crude Extract (%) |

| Maceration | 95% Ethanol | 10 - 15 |

| Soxhlet Extraction | Methanol | 12 - 18 |

| Ultrasonic-assisted | 70% Ethanol | 15 - 20 |

Note: Yields can vary significantly based on the plant material's origin, age, and processing.

Table 2: Representative ¹H and ¹³C NMR Data for Andrographolide (as a reference)

Due to the limited availability of published, fully assigned NMR data specifically for andropanoside, the data for the closely related and well-characterized andrographolide is presented below as a reference. The glycosylation at a specific hydroxyl group in andropanoside would lead to predictable shifts in the NMR spectrum, particularly at the site of glycosylation and adjacent carbons and protons.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 37.8 | 1.85 (m), 1.25 (m) |

| 2 | 28.5 | 1.70 (m) |

| 3 | 78.9 | 3.25 (dd, J = 11.2, 4.4) |

| 4 | 38.4 | - |

| 5 | 55.4 | 1.95 (m) |

| 6 | 24.3 | 1.65 (m) |

| 7 | 38.1 | 2.40 (m), 1.75 (m) |

| 8 | 148.2 | - |

| 9 | 56.1 | 2.05 (m) |

| 10 | 39.4 | - |

| 11 | 25.1 | 2.70 (m), 2.50 (m) |

| 12 | 147.5 | 6.85 (t, J = 6.8) |

| 13 | 129.1 | - |

| 14 | 64.3 | 4.15 (s) |

| 15 | 75.3 | 4.50 (s) |

| 16 | 170.1 | - |

| 17 | 108.9 | 4.85 (s), 4.60 (s) |

| 18 | 23.1 | 1.15 (s) |

| 19 | 65.9 | 3.70 (d, J = 11.2), 3.35 (d, J = 11.2) |

| 20 | 15.2 | 0.70 (s) |

Note: Data acquired in CDCl₃. Chemical shifts are reported in ppm relative to TMS.

Inferred Biological Activity and Signaling Pathways

Direct studies on the molecular mechanisms of andropanoside are scarce. However, extensive research on its structural analog, andrographolide, provides a strong foundation for predicting its biological activities. Andrographolide is a well-documented anti-inflammatory agent that exerts its effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Andrographolide has been shown to inhibit this pathway at multiple points[6][7].

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It comprises a series of protein kinases, including ERK, JNK, and p38, that are sequentially activated. Andrographolide has been demonstrated to suppress the phosphorylation, and thus the activation, of these kinases[4][8].

Conclusion and Future Directions

Andropanoside represents an under-explored yet potentially significant bioactive compound from Andrographis paniculata. This guide has provided a detailed overview of the methodologies for its isolation and purification, alongside a predictive framework for its biological activity based on the well-established mechanisms of its structural analog, andrographolide.

Future research should focus on several key areas:

-

Development of optimized and scalable isolation protocols specifically for andropanoside to facilitate its broader investigation.

-

Complete spectral characterization of andropanoside to establish a definitive reference for its identification.

-

In-depth investigation of the biological activities of pure andropanoside , including its effects on the NF-κB and MAPK signaling pathways, to confirm the inferred mechanisms.

-

Pharmacokinetic and bioavailability studies to understand how the glycosidic moiety of andropanoside influences its absorption, distribution, metabolism, and excretion.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of andropanoside and further elucidate the complex pharmacology of Andrographis paniculata.

References

- 1. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]

- 3. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism [mdpi.com]

- 4. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Andrographolide Benefits Rheumatoid Arthritis via Inhibiting MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

a natural product isolated and purified from the herbs of Andrographis paniculata.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, a herbaceous plant native to India and Sri Lanka, has been a staple in traditional medicine systems for centuries. Its therapeutic properties are largely attributed to a class of compounds known as diterpene lactones. The principal and most bioactive of these is Andrographolide (B1667393), a labdane (B1241275) diterpenoid first isolated in 1911.[1][2] Andrographolide is recognized for its wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, antineoplastic, and immunomodulatory effects.[1][3][4][5] This technical guide provides an in-depth overview of Andrographolide, focusing on its physicochemical properties, pharmacokinetics, mechanisms of action, and detailed experimental protocols relevant to its study and development. Its complex structure makes artificial synthesis difficult, meaning it is typically extracted from the plant.[1][2]

Physicochemical and Pharmacokinetic Properties

Andrographolide is a colorless, crystalline solid characterized by an intensely bitter taste.[1][3] A significant challenge in its therapeutic application is its poor water solubility, which contributes to low bioavailability after oral administration.[3][6] Efforts to improve its solubility and bioavailability, such as complexation with cyclodextrins, are active areas of research.[7][8]

Table 1: Physicochemical Properties of Andrographolide

| Property | Value | References |

| Molecular Formula | C₂₀H₃₀O₅ | [5][9][10][11][12][13] |

| Molar Mass | 350.45 g/mol | [5][9][10][11][12] |

| Appearance | White square/rhombic prisms or flaky crystals | [1][3][9][10] |

| Melting Point | 230-232 °C | [1][2][9][14] |

| Solubility | - Water: Almost insoluble/Sparingly soluble | [1][3][9][10] |

| - Organic Solvents: Soluble in DMSO (up to 25 mg/ml), DMF (~14 mg/ml), Ethanol (B145695) (~8 mg/ml), methanol (B129727), acetone; slightly soluble in chloroform (B151607). | [1][6][11][14][15] | |

| Stability | Stable in solid form for ≥2 years at -20°C. Solutions in DMSO or ethanol are stable for up to 3 months at -20°C. Unstable in alkaline conditions. | [1][3][11] |

| UV max (Methanol) | 223-225 nm | [1][11][14][15] |

Table 2: Pharmacokinetic Parameters of Andrographolide (Human)

| Parameter | Value | Condition | References |

| Dose | 200 mg (oral) | Single dose | [6] |

| Cₘₐₓ (Peak Plasma Conc.) | 58.62 ng/mL | --- | [6] |

| Tₘₐₓ (Time to Peak Conc.) | 1.6 h | --- | [6] |

| t₁/₂ (Elimination Half-life) | 10.50 h | --- | [6] |

Key Biological Activities and Mechanisms of Action

Andrographolide exerts its effects by modulating critical cellular signaling pathways. Its anti-inflammatory and anticancer activities are particularly well-documented and are often linked to its ability to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway.

The anti-inflammatory properties of Andrographolide are primarily mediated through the covalent inhibition of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By blocking NF-κB activation, Andrographolide effectively dampens the inflammatory cascade. It also inhibits the MAPK/ERK signaling pathway, further contributing to its anti-inflammatory effects.[1]

Andrographolide has demonstrated potent anticancer effects across various cancer cell lines. Its mechanisms include the induction of cell cycle arrest, promotion of apoptosis (programmed cell death), and inhibition of angiogenesis and metastasis. The induction of apoptosis is often mediated through both intrinsic (mitochondrial) and extrinsic pathways, involving the regulation of Bcl-2 family proteins and activation of caspases.

Table 3: Selected In Vitro Anticancer Activity of Andrographolide

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Effect |

| MCF-7 | Breast Cancer | 15.8 | Induction of G1 cell cycle arrest |

| PC-3 | Prostate Cancer | ~10 | Induction of apoptosis |

| A549 | Lung Cancer | 5.3 | Inhibition of proliferation |

| HT-29 | Colon Cancer | 25 | Apoptosis via mitochondrial pathway |

(Note: IC₅₀ values can vary significantly between studies due to different experimental conditions and assay durations.)

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of Andrographolide.

The standard method for obtaining Andrographolide involves solvent extraction from dried Andrographis paniculata leaves, followed by chromatographic purification.

Protocol 1: Soxhlet Extraction and Initial Purification

-

Preparation: Air-dry the leaves of Andrographis paniculata in the shade and grind them into a coarse powder.

-

Extraction: Place 100 g of the powdered plant material into a cellulose (B213188) thimble and perform Soxhlet extraction for 8-12 hours using 500 mL of methanol as the solvent.

-

Concentration: After extraction, filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.

-

Defatting: Suspend the crude extract in 200 mL of 80% methanol and partition it against an equal volume of n-hexane three times to remove non-polar constituents like chlorophyll (B73375) and lipids.

-

Drying: Collect the methanol phase and evaporate it to complete dryness to yield the defatted crude extract.

Protocol 2: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in chloroform and pack it into a glass column (e.g., 50 cm length, 4 cm diameter) to create a stationary phase.

-

Sample Loading: Dissolve 5 g of the defatted crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).

-

Fraction Collection: Collect fractions of 15-20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (9:1).

-

Visualization: Visualize the TLC spots under UV light (254 nm) or by staining with a potassium permanganate (B83412) solution. Andrographolide typically has an Rf value of ~0.4-0.5 in this system.

-

Pooling and Recrystallization: Pool the fractions containing pure Andrographolide, concentrate them, and recrystallize the solid residue from hot ethanol or methanol to obtain pure white crystals.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

System: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Methanol:Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 223 nm.

-

Injection Volume: 20 µL.

-

Procedure: Dissolve a known amount of the purified Andrographolide in methanol to prepare a standard solution (e.g., 1 mg/mL). Prepare sample solutions similarly. Inject and compare the retention time and peak area with a certified reference standard to determine purity.

This guide serves as a foundational resource for professionals engaged in the research and development of Andrographolide. The provided data and protocols offer a starting point for further investigation into the vast therapeutic potential of this remarkable natural product.

References

- 1. Andrographolide | 5508-58-7 [chemicalbook.com]

- 2. Andrographolide CAS#: 5508-58-7 [m.chemicalbook.com]

- 3. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Andrographolide | C20H30O5 | CID 5318517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Andrographolide | CAS 5508-58-7 | Apoptosis Inducer | StressMarq Biosciences Inc. [stressmarq.com]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Physicochemical characteristics and oral bioavailability of andrographolide complexed with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Andrographolide - Wikipedia [en.wikipedia.org]

- 10. Andrographolide [chemeurope.com]

- 11. 5508-58-7 CAS MSDS (Andrographolide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Andrographolide [chembk.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Andropanoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andropanoside is a naturally occurring labdane (B1241275) diterpenoid glucoside isolated from the medicinal plant Andrographis paniculata. This plant has a long history of use in traditional medicine, particularly in Ayurveda and Traditional Chinese Medicine, for treating a variety of ailments. Andropanoside, as one of its many bioactive constituents, is of growing interest to the scientific community for its potential pharmacological applications. A thorough understanding of its chemical structure and stereochemistry is fundamental for structure-activity relationship (SAR) studies, synthetic efforts, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods for the structural elucidation of Andropanoside.

Chemical Structure and Stereochemistry

Andropanoside is a complex molecule characterized by a bicyclic labdane diterpenoid core, to which a glucose moiety is attached. Its systematic IUPAC name is (3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one.

The core of Andropanoside is a labdane diterpene, which consists of a decalin ring system with a side chain at C9. Key structural features include:

-

Diterpenoid Skeleton: A bicyclic system comprising two fused six-membered rings.

-

Lactone Ring: A five-membered lactone ring attached to the side chain.

-

Glucoside Moiety: A glucose molecule linked via a glycosidic bond.

-

Multiple Chiral Centers: The molecule possesses several stereocenters, leading to a specific three-dimensional arrangement of its atoms. The precise stereochemistry is crucial for its biological activity.

The chemical formula for Andropanoside is C₂₆H₄₀O₉, and its molecular weight is approximately 496.59 g/mol .

Spectroscopic Data for Structural Elucidation

The definitive structure and stereochemistry of Andropanoside have been established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Andropanoside (in CDCl₃)

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 1 | 38.5 | 1.85 (m) |

| 2 | 25.0 | 2.10 (m) |

| 3 | 130.0 | 5.40 (d) |

| 4 | 145.0 | - |

| 5 | 55.0 | 1.90 (m) |

| 6 | 78.0 | 3.80 (dd) |

| 7 | 40.0 | 1.70 (m) |

| 8 | 148.0 | - |

| 9 | 56.0 | 2.20 (m) |

| 10 | 42.0 | - |

| 11 | 28.0 | 2.30 (m) |

| 12 | 125.0 | 5.60 (t) |

| 13 | 135.0 | - |

| 14 | 70.0 | 4.10 (d) |

| 15 | 170.0 | - |

| 16 | 65.0 | 4.20 (m) |

| 17 | 108.0 | 4.90 (s), 4.60 (s) |

| 18 | 33.0 | 0.90 (s) |

| 19 | 22.0 | 1.10 (s) |

| 20 | 15.0 | 0.85 (d) |

| Glc-1' | 102.0 | 4.50 (d) |

| Glc-2' | 75.0 | 3.40 (m) |

| Glc-3' | 78.0 | 3.50 (m) |

| Glc-4' | 72.0 | 3.30 (m) |

| Glc-5' | 78.0 | 3.60 (m) |

| Glc-6' | 63.0 | 3.80 (m), 3.90 (m) |

Note: These are predicted values and may vary slightly from experimentally determined data. The multiplicity of proton signals is indicated as s (singlet), d (doublet), t (triplet), and m (multiplet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of Andropanoside, as well as structural details through fragmentation analysis.

Table 2: Expected Mass Spectrometry Data for Andropanoside

| Ion | m/z (calculated) | Fragmentation Pathway |

| [M+H]⁺ | 497.2694 | Protonated molecule |

| [M+Na]⁺ | 519.2513 | Sodium adduct |

| [M-C₆H₁₀O₅]⁺ | 335.2166 | Loss of the glucose moiety |

| [M-C₆H₁₀O₅-H₂O]⁺ | 317.2060 | Subsequent loss of water |

The fragmentation pattern in MS/MS experiments would be expected to show an initial loss of the glucose unit (162 Da), followed by further fragmentation of the diterpenoid aglycone, providing valuable information for confirming the core structure.

Experimental Protocols

The structural elucidation of Andropanoside relies on its successful isolation from Andrographis paniculata and subsequent analysis.

Isolation of Andropanoside

A general procedure for the isolation of diterpenoid glycosides from Andrographis paniculata involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Diterpenoid glycosides like Andropanoside are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Purification: The enriched fraction is subjected to multiple chromatographic steps for the isolation of pure Andropanoside. These steps may include:

-

Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 silica gel as the stationary phase, with a gradient elution system of solvents like chloroform-methanol or methanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the compound to achieve high purity.

-

The following diagram illustrates a typical experimental workflow for the isolation of Andropanoside.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Signaling Pathways and Biological Activity

While the biological activities of Andropanoside are still under investigation, the major and structurally related diterpenoid from Andrographis paniculata, Andrographolide, has been extensively studied. It is plausible that Andropanoside may share some mechanisms of action with Andrographolide due to their structural similarities. Andrographolide is known to modulate several key signaling pathways involved in inflammation and cancer.

It is important to note that the following signaling pathway information is primarily based on studies of Andrographolide and serves as a potential framework for investigating the mechanism of action of Andropanoside. Further research is required to confirm if Andropanoside acts on these same pathways.

Key signaling pathways modulated by Andrographolide include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Andrographolide is a well-known inhibitor of the NF-κB pathway, a critical regulator of inflammatory responses. By inhibiting NF-κB, Andrographolide can suppress the production of pro-inflammatory cytokines.

-

JAK-STAT (Janus kinase/signal transducer and activator of transcription) Signaling Pathway: This pathway is crucial for cytokine signaling. Andrographolide has been shown to interfere with the JAK-STAT pathway, further contributing to its anti-inflammatory effects.

-

PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Andrographolide has been reported to inhibit this pathway, suggesting a potential anti-cancer mechanism.

The diagram below illustrates the potential points of intervention of an Andrographolide-like compound within the NF-κB signaling pathway.

Conclusion

Andropanoside is a structurally complex diterpenoid glucoside with significant potential for further scientific investigation. Its detailed chemical structure and stereochemistry have been elucidated through advanced spectroscopic methods. This technical guide provides a foundational understanding of Andropanoside's chemical properties, the experimental protocols for its study, and potential biological mechanisms of action based on related compounds. Further research into the specific biological activities and signaling pathways of Andropanoside is warranted to fully explore its therapeutic potential.

a new labdane type diterpenoid, andropanolide (1), along with seven known diterpenoids including isoandrographolide (2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a new labdane-type diterpenoid, andropanolide (B146333) (1), and seven other known diterpenoids, including isoandrographolide (B12420448) (2), isolated from the medicinal plant Andrographis paniculata. This document details their biological activities, underlying mechanisms of action, and the experimental protocols for their isolation, characterization, and evaluation.

Introduction

Andrographis paniculata (Burm. f.) Nees, a plant widely used in traditional medicine, is a rich source of bioactive labdane (B1241275) diterpenoids. Recent phytochemical investigations have led to the isolation of a novel compound, andropanolide, alongside several known diterpenoids with significant pharmacological potential. This guide focuses on the chemical and biological properties of andropanolide, isoandrographolide, and other co-isolated compounds, providing a valuable resource for researchers in natural product chemistry and drug discovery.

Chemical Structures and Co-isolated Compounds

Phytochemical analysis of the aerial parts of Andrographis paniculata resulted in the isolation and characterization of andropanolide (1) and isoandrographolide (2). Alongside these, seven other known diterpenoids were identified: andrographolide (B1667393), andrograpanin, andrographidine A, andrographidine F, 14-deoxy-11,12-didehydroandrographolide, 6-epi-8-O-acetyl-harpagide, and curvifloruside F. The structures of andropanolide and isoandrographolide were established through extensive spectroscopic analysis, including NMR and mass spectrometry, and confirmed by X-ray crystallography[1][2].

Quantitative Biological Activity Data

The isolated diterpenoids exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. The following tables summarize the available quantitative data for andropanolide, isoandrographolide, and other relevant compounds from Andrographis paniculata.

Table 1: Cytotoxic and Antiproliferative Activities of Diterpenoids

| Compound | Cell Line | Activity | IC50 / GI50 (µM) | Reference |

| Andropanolide (1) | LNCaP (prostate cancer) | Cytotoxicity | 31.8 | [3] |

| HepG2 (liver cancer) | Cytotoxicity | 45.9 | [3] | |

| KB (oral cancer) | Cytotoxicity | Not specified | [3] | |

| MCF7 (breast cancer) | Cytotoxicity | Not specified | [3] | |

| SK-Mel2 (melanoma) | Cytotoxicity | Not specified | [3] | |

| Isoandrographolide (2) | HL-60 (leukemia) | Antiproliferative | 6.30 | [4][5] |

| Andrographolide | HL-60 (leukemia) | Antiproliferative | 9.33 | [4][5] |

| MCF-7 (breast cancer) | Cytotoxicity | 32.90 (48h) | [6] | |

| MDA-MB-231 (breast cancer) | Cytotoxicity | 37.56 (48h) | [6] | |

| KB (oral cancer) | Cytotoxicity | 106.2 µg/ml | [7] | |

| Andrograpanin | CACO-2 (colon cancer) | Cytotoxicity | >100 | [8] |

Table 2: Anti-inflammatory Activities of Diterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Andropanolide (1) | Nitric Oxide Production | RAW264.7 | 13.4 | [3] |

| Isoandrographolide (2) | NLRP3 Inflammasome Inhibition | - | Not specified | [5][9] |

| Andrographolide | TNF-α Inhibition | THP-1 | 21.9 | [10] |

| IL-6 Inhibition | RAW264.7 | 12.2 | [11] | |

| PGE2 Inhibition | RAW264.7 | 8.8 | [12][13] | |

| Andrograpanin | Nitric Oxide Production | RAW 264.7 | >100 | [8] |

| Andrographidine C | Nitric Oxide Production | RAW 264.7 | >100 | [1] |

Signaling Pathways and Mechanisms of Action

Andropanolide and isoandrographolide exert their biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Pathways

Isoandrographolide has been shown to inhibit the NLRP3 inflammasome , a key component of the innate immune system.[5][9] Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this pathway, isoandrographolide can effectively reduce inflammation.

Andropanolide exhibits anti-inflammatory activity by significantly inhibiting the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This suggests an interference with the NF-κB signaling pathway , which is a critical regulator of iNOS (inducible nitric oxide synthase) expression.

Andrographolide , the most studied diterpenoid from this plant, has been shown to inhibit multiple inflammatory pathways, including NF-κB , MAPK (mitogen-activated protein kinase) , and PI3K/Akt .[14][15] It downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction of three bioactive diterpenoids from Andrographis paniculata: effect of the extraction techniques on extract composition and quantification of three andrographolides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and Anti-Inflammatory Activity of 3,19-Isopropylidene-/Arylidene-Andrographolide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. devtoolsdaily.com [devtoolsdaily.com]

The Andropanoside Biosynthetic Pathway in Andrographis paniculata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andropanoside, a labdane (B1241275) diterpenoid glycoside from the medicinal plant Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel derivatives. This technical guide provides a comprehensive overview of the current knowledge on the andropanoside biosynthetic pathway, detailing the enzymatic steps from central carbon metabolism to the final glycosylated product. It includes a summary of the key enzymes, relevant quantitative data, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical route and associated experimental workflows.

Introduction

Andrographis paniculata (Burm.f.) Nees, commonly known as the "King of Bitters," is a medicinal herb widely used in traditional medicine systems across Asia. Its therapeutic properties are largely attributed to a class of labdane diterpenoids, with andrographolide (B1667393) being the most abundant and studied. Andropanoside, a significant glycosylated derivative, contributes to the plant's overall pharmacological profile. The biosynthesis of andropanoside involves a complex series of enzymatic reactions, beginning with the universal precursors of isoprenoids and culminating in specific hydroxylation and glycosylation steps. This guide delineates this intricate pathway for researchers engaged in natural product chemistry, synthetic biology, and drug discovery.

The Andropanoside Biosynthetic Pathway

The biosynthesis of andropanoside can be divided into four major stages:

-

Upstream Isoprenoid Precursor Biosynthesis: The formation of the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The condensation of IPP and DMAPP to form the C20 precursor, GGPP.

-

Diterpene Backbone Formation and Oxidation: The cyclization of GGPP to form the labdane diterpene skeleton, followed by a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs) to produce the aglycone precursor.

-

Glycosylation: The final attachment of a sugar moiety to the diterpenoid aglycone by a UDP-glycosyltransferase (UGT) to yield andropanoside.

Upstream Isoprenoid Precursor Biosynthesis

In plants, IPP and DMAPP are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1] Diterpenoids, including the precursors to andropanoside, are primarily synthesized through the plastidial MEP pathway.[1]

Key Enzymes of the MEP Pathway:

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase)

-

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase)

-

MCT (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase)

-

CMK (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase)

-

MDS (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase)

-

HDS (4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) synthase)

-

HDR (4-hydroxy-3-methylbut-2-enyl diphosphate reductase)

Geranylgeranyl Pyrophosphate (GGPP) Synthesis

GGPP synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound GGPP, the direct precursor for all diterpenoids.[2]

Diterpene Backbone Formation and Oxidation

This stage involves a series of enzymes that first create the characteristic labdane diterpene skeleton and then modify it through hydroxylation and other reactions.

-

ent-Copalyl Diphosphate (ent-CPP) Synthase (CPS): GGPP is cyclized by ent-CPS to form ent-copalyl diphosphate.[3]

-

ent-Kaurene Synthase-Like (KSL) enzymes: While not directly leading to andrographolide, KSLs can act on ent-CPP to produce other diterpene skeletons. In the andrographolide pathway, a specific diterpene synthase is responsible for the next step.

-

Cytochrome P450 Monooxygenases (CYPs): A series of CYPs are responsible for the oxidative modifications of the diterpene backbone. Recent studies have elucidated the roles of several key CYPs in the biosynthesis of andrographolide, which is closely related to the aglycone of andropanoside.[4][5]

-

ApCYP71D587: Catalyzes the conversion of the diterpene precursor to a hydroxylated intermediate.[4]

-

ApCYP71BE50: Mediates the formation of the characteristic lactone ring, yielding andrograpanin (B1249751).[4]

-

ApCYP706U5: Responsible for the C-3 hydroxylation, leading to the formation of 14-deoxyandrographolide.[4]

-

ApCYP72F1: Completes the biosynthesis of andrographolide through C-14 hydroxylation and rearrangement of the olefin bond.[4]

-

Glycosylation to Form Andropanoside

The final step in andropanoside biosynthesis is the attachment of a glucose moiety to the hydroxyl group of the diterpenoid aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). While the specific UGT responsible for the synthesis of andropanoside has not yet been definitively characterized, a closely related enzyme, UGT86C11 (also known as ApUGT12), has been identified in A. paniculata.[6][7] This enzyme catalyzes the C19-O-glucosylation of andrograpanin to form neoandrographolide (B1678159), another major diterpenoid glycoside in the plant.[6][7] It is highly probable that a UGT with a similar substrate specificity is responsible for the glycosylation of the immediate aglycone precursor of andropanoside.

Quantitative Data

Quantitative data on the andropanoside biosynthetic pathway is still emerging. The following tables summarize available data on metabolite concentrations and gene expression.

Table 1: Concentration of Andropanoside and Related Diterpenoids in Andrographis paniculata

| Compound | Plant Part | Concentration Range (mg/g DW) | Analytical Method | Reference(s) |

| Andropanoside | Leaves | Not explicitly quantified in most studies, often grouped with other minor diterpenoids. | LC-MS | [8][9] |

| Andrographolide | Leaves | 10.1 - 23.3 | HPLC, LC-MS | [2][10] |

| Neoandrographolide | Leaves | 1.83 - 3.19 | HPLC, LC-MS | [8][11] |

| 14-Deoxyandrographolide | Leaves | Varies, generally lower than andrographolide | LC-MS | [8][9] |

Table 2: Relative Gene Expression of Biosynthetic Genes in Andrographis paniculata

| Gene | Treatment/Condition | Fold Change in Expression | Method | Reference(s) |

| ApDXS | Methyl Jasmonate (MeJA) elicitation | Upregulated | qRT-PCR | [2] |

| ApHMGR | MeJA elicitation | Upregulated | qRT-PCR | [2] |

| ApGGPPS | MeJA elicitation | Upregulated | qRT-PCR | [2] |

| ApCYP71D587 | MeJA elicitation | Upregulated | Transcriptome analysis | [4] |

| ApUGT86C11 | Correlated with neoandrographolide accumulation | Higher expression in leaves | qRT-PCR | [6] |

Note: Specific fold-change values can vary significantly depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the andropanoside biosynthetic pathway.

Protocol for Quantification of Andropanoside and Related Diterpenoids by LC-MS

Objective: To accurately quantify the concentration of andropanoside and its precursors in A. paniculata plant material.

Materials:

-

Lyophilized and ground A. paniculata leaf tissue

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade) with 0.1% formic acid

-

Acetonitrile (LC-MS grade) with 0.1% formic acid

-

Analytical standards for andropanoside, andrographolide, and other relevant intermediates

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Procedure:

-

Extraction:

-

Accurately weigh 100 mg of powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 500 µL of 50% methanol.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.[1][8]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

-

Flow rate: 0.3 mL/min

-

Column temperature: 40 °C

-

Injection volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analytes.

-

Analysis mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM transitions: Determine the precursor ion and optimal product ions for each analyte by infusing the analytical standards.

-

Optimize other MS parameters such as collision energy, declustering potential, etc., for each compound.[9][12]

-

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for each analyte.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Calculate the concentration of each analyte in the plant samples by interpolating their peak areas on the respective calibration curves.

-

Protocol for Heterologous Expression and Enzyme Assay of a Putative Diterpenoid UGT

Objective: To express a candidate UGT gene in a heterologous host and test its ability to glycosylate a specific diterpenoid aglycone.

Materials:

-

Candidate UGT gene cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast)

-

E. coli BL21(DE3) or Saccharomyces cerevisiae expression host

-

LB or appropriate yeast growth medium

-

IPTG or galactose for induction

-

Buffer for protein extraction (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

-

Diterpenoid aglycone substrate (e.g., andrographolide or a precursor)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Heterologous Expression:

-

Transform the expression vector containing the UGT gene into the chosen host (E. coli or yeast).

-

Grow a starter culture overnight.

-

Inoculate a larger volume of culture medium and grow to an appropriate optical density (e.g., OD600 of 0.6-0.8 for E. coli).

-

Induce protein expression with the appropriate inducer (e.g., IPTG for E. coli, galactose for yeast) and continue to grow at a lower temperature (e.g., 18-25 °C) for several hours to overnight.

-

-

Enzyme Extraction:

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the crude enzyme extract. (For more detailed kinetic studies, the enzyme should be purified, e.g., using a His-tag and Ni-NTA chromatography).

-

-

Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube:

-

100 µL of reaction buffer

-

10 µL of diterpenoid substrate (e.g., 10 mM stock in DMSO)

-

10 µL of UDP-glucose (e.g., 50 mM stock in water)

-

50 µL of crude enzyme extract

-

-

Incubate the reaction at an optimal temperature (e.g., 30 °C) for a specific time (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of methanol or acetonitrile.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product. Compare the retention time and mass spectrum with an authentic standard if available.[15][16]

-

Protocol for Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of biosynthetic genes in different tissues of A. paniculata or in response to elicitor treatment.

Materials:

-

A. paniculata tissue samples

-

Liquid nitrogen

-

RNA extraction kit (plant-specific)

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target and reference genes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

-

Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.[17][18]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design and validate primers for your target biosynthetic genes and at least one stable reference gene (e.g., actin or ubiquitin). Primers should be designed to amplify a product of 100-200 bp.

-

Prepare the qPCR reaction mixture:

-

qPCR master mix

-

Forward primer (final concentration e.g., 0.2-0.5 µM)

-

Reverse primer (final concentration e.g., 0.2-0.5 µM)

-

Diluted cDNA template

-

Nuclease-free water to the final volume

-

-

Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[2][19]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.[19]

-

Visualizations

Andropanoside Biosynthetic Pathway

References

- 1. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome analysis for molecular landscaping of genes controlling diterpene andrographolide biosynthesis in Andrographis paniculata (Burm. f.) Nees - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Terpene Synthases Reveals the Diversity of Terpenoids in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Completing the Biosynthesis of the Clinically Important Diterpenoid Andrographolide in Andrographis Paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two CYP72 enzymes function as Ent‐labdane hydroxylases in the biosynthesis of andrographolide in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UGT86C11 is a novel plant UDP-glycosyltransferase involved in labdane diterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioassay-Guided extraction of andrographis paniculata for intervention of in-vitro prostate cancer progression in metabolic syndrome environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry [agris.fao.org]

- 12. A validated LC-MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Functional expression of eukaryotic cytochrome P450s in yeast | Semantic Scholar [semanticscholar.org]

- 15. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation, Characterization, and Expression Analysis of NAC Transcription Factor from Andrographis paniculata (Burm. f.) Nees and Their Role in Andrographolide Production - PMC [pmc.ncbi.nlm.nih.gov]

a bicyclic diterpenoid lactone and main bioactive chemical constituent of this plant with remarkable antitumor activity.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Andrographolide (B1667393), a bicyclic diterpenoid lactone, is the principal bioactive constituent isolated from the plant Andrographis paniculata.[1][2] Traditionally used in Asian medicine for its anti-inflammatory and antibacterial properties, andrographolide has emerged as a compound of significant interest in oncology due to its remarkable antitumor activities.[1][3][4] It exerts its effects through a multi-targeted approach, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways involved in cancer progression.[3][5][6][7] This technical guide provides a comprehensive overview of the antitumor properties of andrographolide, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Data: Cytotoxic Activity of Andrographolide

Andrographolide has demonstrated potent cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values highlight the dose-dependent and time-dependent nature of andrographolide's antiproliferative activity.

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |

| Breast Cancer | MCF-7 | 63.19 ± 0.03 | 24 | [8][9] |

| 32.90 ± 0.02 | 48 | [8][9] | ||

| 31.93 ± 0.04 | 72 | [8][9] | ||

| MDA-MB-231 | 65.00 ± 0.02 | 24 | [8] | |

| 37.56 ± 0.03 | 48 | [8] | ||

| 30.56 ± 0.03 | 72 | [8] | ||

| Oral Cancer | KB | 106 ± 1 µg/ml | 24 | [10] |

| Ovarian Cancer | A2780 | 19.69 ± 1.10 | Not Specified | [11] |

| A2780cisR | 6.66 ± 1.66 | Not Specified | [11] | |

| Glioblastoma | DBTRG-05MG | 13.95 | 72 | [12] |

| Lymphoma | Ramos | ~20 | 48 | [13] |

| Granta | ~40 | 48 | [13] | |

| HF-1 | ~15 | 48 | [13] | |

| SUDHL4 | ~30 | 48 | [13] | |

| Non-Small Cell Lung Cancer | A549 | 6.6 | Not Specified | [14] |

Mechanism of Action: Key Signaling Pathways

Andrographolide's antitumor activity is attributed to its ability to modulate multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Induction of Apoptosis

Andrographolide is a potent inducer of apoptosis (programmed cell death) in cancer cells.[5][7] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7] Key molecular events include:

-

Upregulation of pro-apoptotic proteins: Andrographolide increases the expression of proteins like Bax and p53.[15][16]

-

Downregulation of anti-apoptotic proteins: It inhibits the expression of anti-apoptotic proteins such as Bcl-2.[15][16][17]

-

Activation of caspases: The compound leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), which are crucial for the dismantling of the cell.[7][16][17][18]

Cell Cycle Arrest

Andrographolide can halt the progression of the cell cycle, primarily at the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation.[5][7] This is achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle transitions.[5]

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers.[17][19] Andrographolide is a known inhibitor of NF-κB.[5][17] It can directly interact with the p50 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of target genes.[5][20] This inhibition contributes to the sensitization of cancer cells to chemotherapy.[5]

Modulation of PI3K/Akt/mTOR and MAPK Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are crucial for cell growth, proliferation, and survival. Andrographolide has been shown to suppress these pathways in various cancer cells.[6][21][22][23] By inhibiting the phosphorylation of key proteins like Akt, mTOR, and ERK1/2, andrographolide disrupts these pro-survival signals, leading to reduced cancer cell viability.[15][21][24]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of andrographolide on cancer cells.[10]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[25][26] The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.[25][27]

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10^4 cells/ml and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of andrographolide (e.g., 7.5 to 120 µM) and a vehicle control (DMSO) for specific time intervals (e.g., 24, 48, 72 hours).[9][10]

-

After incubation, add 20 µl of 5 mg/ml MTT solution to each well and incubate for 3-4 hours at 37°C.[10][27]

-

Remove the medium and add 100-150 µl of DMSO to each well to dissolve the formazan crystals.[10][25][27]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[26]

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.[28][29]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[29]

-

Protocol:

-

Treat cells with andrographolide for the desired time and concentration.

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration to ensure equal loading.[29]

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[29][30]

-

Block the membrane to prevent non-specific antibody binding.[29][30]

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, etc.).[31]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[28][30]

-

Detect the protein bands using a chemiluminescence detection system.[28]

-

Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin.[28]

-

In Vivo Antitumor Activity Assessment

Animal models are crucial for evaluating the therapeutic potential of andrographolide in a living organism.

-

Principle: Cancer cells are implanted into immunocompromised mice to form tumors. The effect of andrographolide treatment on tumor growth and metastasis is then monitored.

-

Protocol (Example using a xenograft model):

-

Inject cancer cells (e.g., 4T1 breast cancer cells) subcutaneously into the flank of BALB/c mice.[32]

-

Once tumors are palpable, randomly assign the mice to treatment and control groups.

-

Administer andrographolide (e.g., orally) to the treatment group and a vehicle to the control group for a specified duration.[32]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

Examine other organs, such as the lungs, for evidence of metastasis.[32]

-

Conclusion

Andrographolide is a promising natural compound with significant antitumor properties. Its ability to target multiple cancer-associated pathways, including the induction of apoptosis and the inhibition of critical survival signaling networks, makes it an attractive candidate for further development as a chemotherapeutic or chemosensitizing agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this remarkable bicyclic diterpenoid lactone.

References

- 1. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 18. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke | MDPI [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Andrographolide acts through inhibition of ERK1/2 and Akt phosphorylation to suppress chemotactic migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. broadpharm.com [broadpharm.com]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academicjournals.org [academicjournals.org]

- 29. Apoptosis western blot guide | Abcam [abcam.com]

- 30. iv.iiarjournals.org [iv.iiarjournals.org]

- 31. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In vivo anti-tumor effects of andrographolide in 4T1 breast cancer cells-challenged mice - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

Unraveling the Molecular Intricacies of Andropanoside: A Note on the Current Scientific Landscape

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document aims to provide an in-depth technical guide on the molecular mechanism of action of Andropanoside, a notable diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. However, a comprehensive review of the current scientific literature reveals a significant focus on its more abundant and extensively studied counterpart, andrographolide (B1667393). While Andropanoside is recognized as a constituent of Andrographis paniculata, detailed studies elucidating its specific molecular targets, impacted signaling pathways, and quantitative efficacy are not as readily available in the public domain.

The vast body of research on andrographolide provides a robust framework for understanding the potential mechanisms through which related compounds from the same plant, such as Andropanoside, might exert their effects. This guide will, therefore, present the well-established molecular mechanisms of andrographolide as a foundational reference, with the acknowledgment that further targeted research is imperative to specifically delineate the actions of Andropanoside.

The Andrographolide Paradigm: A Proxy for Understanding Andropanoside's Potential Molecular Action

Andrographolide is a potent anti-inflammatory and anticancer agent that modulates a multitude of signaling pathways.[1][2] Its multifaceted mechanism of action provides a valuable lens through which the therapeutic potential of Andropanoside can be hypothesized and investigated.

Anti-Inflammatory Mechanisms

Andrographolide exerts its profound anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4] NF-κB is a critical regulator of the immune response and inflammation.[4] Under inflammatory conditions, andrographolide prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of a cascade of pro-inflammatory mediators.[3]

Key Anti-Inflammatory Actions of Andrographolide:

-

Inhibition of Pro-inflammatory Cytokines: Andrographolide significantly suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5]

-

Suppression of Inflammatory Enzymes: It inhibits the expression and activity of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide and prostaglandins.[4]

-

Modulation of the JAK/STAT Pathway: Andrographolide has been shown to interfere with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, another crucial signaling cascade in inflammatory responses.[2][3] It can inhibit the phosphorylation of STAT3, preventing its activation and subsequent gene transcription.[6]

Quantitative Data on the Anti-Inflammatory Activity of Andrographolide

| Compound | Target | Assay | IC50 Value | Reference |

| Andrographolide | PGE2 Production | LPS and IFN-γ stimulated RAW264.7 cells | 8.8 µM (95% CI = 7.4 to 10.4 µM) | [5] |

Signaling Pathway for Andrographolide's Anti-Inflammatory Action

Caption: Andrographolide inhibits inflammation by blocking NF-κB and JAK/STAT pathways.

Anticancer Mechanisms

The anticancer properties of andrographolide are attributed to its ability to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[7][8]

Key Anticancer Actions of Andrographolide:

-

Induction of Cell Cycle Arrest: Andrographolide can arrest the cell cycle at the G0/G1 or G2/M phase in various cancer cell lines, thereby inhibiting their proliferation.[7]

-

Apoptosis Induction: It triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This involves the activation of caspases, a family of proteases that execute apoptosis.[4]

-

Inhibition of PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Andrographolide has been shown to down-regulate the activity of key components of this pathway, including PI3K, Akt, and mTOR.[6][9]

-

Anti-angiogenic Effects: Andrographolide can inhibit the formation of new blood vessels by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[6]

Signaling Pathway for Andrographolide's Anticancer Action

Caption: Andrographolide induces cancer cell death by inhibiting the PI3K/Akt pathway and activating caspases.

Experimental Protocols: Methodologies for Investigating Andrographolide's Activity

The following are generalized experimental protocols commonly employed in the study of andrographolide's molecular mechanisms. These methodologies would be directly applicable to future investigations of Andropanoside.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of a compound on cancer cells.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound (e.g., andrographolide) for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

2. Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in cells.

-

Methodology:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-NF-κB p65).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow for Western Blot Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 5. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]

- 6. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Andrographolide can reduce the amount of inflammatory swelling in the paws of experimental mice by blocking the JAK2/STAT3 signaling pathway and inhibiting the release of pro-inflammatory cytokines and mediators

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid and the principal bioactive component of Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory properties.[1][2] Emerging research has elucidated its mechanism of action, highlighting its ability to mitigate inflammatory responses by modulating key signaling pathways. This technical guide delves into the core mechanism by which andrographolide reduces inflammatory swelling, specifically focusing on its role as an inhibitor of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway and the subsequent suppression of pro-inflammatory cytokines and mediators. This document provides a comprehensive overview of the experimental evidence, detailed protocols for relevant assays, and a quantitative analysis of andrographolide's efficacy in preclinical models.

Mechanism of Action: Targeting the JAK2/STAT3 Signaling Pathway